molecular formula C9H8F4O B1406390 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 1706457-94-4

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1406390
CAS No.: 1706457-94-4
M. Wt: 208.15 g/mol
InChI Key: WCTOPRCFFCKRJY-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a fluorine atom at position 2, and a methyl (-CH₃) group at position 5 on the benzene ring.

Properties

IUPAC Name

[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOPRCFFCKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-5-chlorobenzyl alcohol with trifluoromethylating agents under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Fluoro-5-chlorobenzyl alcohol.

    Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide) and a base (e.g., potassium carbonate).

    Reaction Conditions: The reaction is carried out in an appropriate solvent (e.g., dimethyl sulfoxide) at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Key reagents and conditions:

  • Potassium permanganate (KMnO₄) in aqueous acidic or basic media.

  • Chromium trioxide (CrO₃) in acetone (Jones oxidation).

Example reaction:
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol → 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde
Mechanism:
The alcohol is oxidized via a two-electron process, forming a carbonyl intermediate. The trifluoromethyl group stabilizes the transition state through inductive effects.

Reduction Reactions

The alcohol can be reduced to alkanes or transformed into halides via indirect pathways.

Key reagents:

  • Lithium aluminum hydride (LiAlH₄) for deoxygenation to methyl groups (rarely applied due to competing side reactions).

  • Hydrogen halides (HX) in the presence of sulfuric acid for halogenation (see Section 3) .

Halogenation Reactions

The hydroxyl group is replaced by halides under acidic conditions.

Key reaction:
2 Fluoro 5 methyl 3 trifluoromethyl benzyl alcoholHX H SO 2 Fluoro 5 methyl 3 trifluoromethyl benzyl halide X Cl Br \text{2 Fluoro 5 methyl 3 trifluoromethyl benzyl alcohol}\xrightarrow{\text{HX H SO }}\text{2 Fluoro 5 methyl 3 trifluoromethyl benzyl halide X Cl Br }

Conditions:

  • Hydrochloric acid (HCl) or hydrobromic acid (HBr) in concentrated sulfuric acid at 20–40°C .

  • Yields for analogous benzyl alcohols exceed 80% under optimized conditions .

Mechanism:
Protonation of the hydroxyl group generates a good leaving group (H₂O), followed by nucleophilic attack by the halide ion .

Esterification and Ether Formation

The alcohol participates in nucleophilic substitutions to form esters or ethers.

Reagents and products:

Reaction TypeReagentsProduct
Esterification Acetyl chloride (CH₃COCl)2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl acetate
Ether Synthesis Alkyl halides (R-X)2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alkyl ether

Conditions:

  • Esterification requires base catalysis (e.g., pyridine) for acid scavenging.

  • Ether synthesis employs Williamson conditions (NaH, DMF).

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at activated positions.

Reactivity trends:

  • Fluorine at position 2 directs electrophiles to positions 4 and 6 via meta-directing effects.

  • Trifluoromethyl groups enhance ring deactivation, favoring substitutions under strongly acidic or basic conditions .

Example:
2 Fluoro 5 methyl 3 trifluoromethyl benzyl alcoholHNO H SO Nitro derivatives at position 4 or 6\text{2 Fluoro 5 methyl 3 trifluoromethyl benzyl alcohol}\xrightarrow{\text{HNO H SO }}\text{Nitro derivatives at position 4 or 6}

Stability and Handling

  • Thermal stability : Decomposes above 200°C, releasing hydrogen fluoride (HF) .

  • Storage : Stable under inert gas (N₂/Ar) at −20°C in amber glass vials .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol has been investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with biological targets effectively:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These interactions suggest potential therapeutic applications in treating neurological disorders like Alzheimer's disease and depression .
  • Anticancer Activity : Preliminary studies indicate that compounds with trifluoromethyl groups can exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation.

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules:

  • Synthesis of Trifluoromethylated Compounds : It is utilized in the preparation of various trifluoromethylated derivatives, which are valuable in drug discovery due to their enhanced biological activities .
  • Catalytic Reactions : Recent studies have demonstrated the use of nickel-catalyzed cross-electrophile coupling reactions involving this compound, facilitating the formation of α-aryl-α-trifluoromethyl alcohols under mild conditions with high functional group tolerance .

Material Science

The unique properties of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol make it suitable for applications in materials science:

  • Polymer Production : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it useful in the development of advanced materials for industrial applications .

Case Study 1: Enzyme Inhibition Research

In a study focused on the inhibition of monoamine oxidase, researchers synthesized various fluorinated benzaldehydes, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. The results showed that the presence of trifluoromethyl groups significantly increased the potency of MAO inhibition compared to non-fluorinated analogs, indicating its potential utility in developing new antidepressant medications.

Case Study 2: Anticancer Activity Assessment

Another study evaluated the anticancer effects of several fluorinated compounds, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that its structural features could be leveraged to design novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, including enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Benzyl Alcohol Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol 2-F, 5-CH₃, 3-CF₃ C₉H₈F₄O* ~210.1 (estimated) Limited data; inferred use in synthesis
3-Fluoro-5-(trifluoromethyl)benzyl alcohol 3-F, 5-CF₃ C₈H₆F₄O 194.13 Purity: 97%; used as a synthetic reagent
2-Fluoro-5-(trifluoromethyl)benzyl alcohol 2-F, 5-CF₃ C₈H₆F₄O 194.13 CAS 207974-09-2; priced at €38/5g
2-Fluoro-3-(trifluoromethyl)benzyl alcohol 2-F, 3-CF₃ C₈H₆F₄O 194.12 Purity: >93.0%(GC); sold at ¥17,500/5g
2-Chloro-5-(trifluoromethyl)benzyl alcohol 2-Cl, 5-CF₃ C₈H₆ClF₃O 210.58 m.p. 57–60°C; higher lipophilicity
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol 4-Cl, 3-F, 5-CF₃ C₈H₅ClF₄O 228.57 Brand: Fluorochem; used in specialty synthesis
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol 2-F, 5-OCH₃, 3-CF₃ C₉H₈F₄O₂ 224.16 Thermo Scientific product (CAS 1373921-03-9)

*Estimated based on structural similarity to C₈H₆F₄O derivatives with an added methyl group.

Key Trends and Insights

Substituent Effects :

  • Fluorine vs. Chlorine : Chlorinated analogs (e.g., 2-chloro-5-CF₃ benzyl alcohol) exhibit higher molecular weights (~210 g/mol) and melting points (57–60°C) compared to fluorinated counterparts (~194 g/mol), likely due to chlorine’s larger atomic size and polarizability .
  • Methyl vs. Methoxy : The methyl group in 2-Fluoro-5-methyl-3-CF₃ benzyl alcohol enhances lipophilicity compared to methoxy-containing derivatives (e.g., 2-Fluoro-5-methoxy-3-CF₃ benzyl alcohol), which may improve blood-brain barrier penetration in drug design .

Positional Isomerism :

  • 2-Fluoro-5-CF₃ benzyl alcohol (CAS 207974-09-2) and 3-Fluoro-5-CF₃ benzyl alcohol (CAS 184970-29-4) demonstrate how trifluoromethyl placement affects electronic properties. The para-substituted CF₃ group (relative to -CH₂OH) in the 3-Fluoro-5-CF₃ isomer may increase acidity of the benzylic alcohol compared to ortho-substituted analogs .

Commercial Availability :

  • Fluorinated derivatives are more widely available (e.g., Thermo Scientific, Alfa Aesar) than chlorinated or methoxy variants, reflecting their broader utility in medicinal chemistry .

Biological Activity

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol (CAS No. 1706457-94-4) is a fluorinated aromatic compound notable for its unique structure, which includes a hydroxyl group on a benzene ring substituted with both fluorine and trifluoromethyl groups. This combination enhances its chemical properties and potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is critical for evaluating its therapeutic potential.

The molecular formula of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol is C₉H₈F₄O, with a molecular weight of approximately 208.15 g/mol. Its structure includes:

  • Hydroxyl Group : Contributes to its solubility and reactivity.
  • Fluorine Atoms : Affect the electronic properties, potentially enhancing biological activity.
  • Trifluoromethyl Group : Known to improve metabolic stability and bioavailability.

Antimicrobial Properties

Preliminary studies indicate that many fluorinated alcohols, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol, exhibit antimicrobial activity against various pathogens. The presence of fluorine atoms may enhance the compound's efficacy by altering membrane permeability or inhibiting essential enzymatic processes in microorganisms.

The mechanism of action for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol likely involves:

  • Electrophilic Interactions : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes.
  • Altered Binding Affinities : The presence of fluorinated groups may modify the compound's interaction with enzymes or receptors, enhancing its biological activity compared to non-fluorinated analogs .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various fluorinated benzyl alcohols, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. Results showed significant activity against Gram-positive bacteria, suggesting that the trifluoromethyl group plays a crucial role in enhancing membrane disruption mechanisms.

Case Study 2: Anticancer Screening

In vitro assays were performed to assess the anticancer potential of fluorinated compounds similar to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. Compounds exhibiting similar structural features demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating promising therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Methyl-2-(trifluoromethyl)benzyl alcoholC₉H₈F₃OLacks fluorine at ortho position; different reactivity.
2-Fluoro-4-methylphenolC₇H₇F₃OContains a single fluorine; different biological activity.
4-TrifluoromethylphenolC₇H₄F₃OTrifluoromethyl group at para position; unique applications in material science.

The uniqueness of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

What are the common synthetic routes for preparing 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol, and what are the key challenges in achieving regioselectivity?

Answer:
Synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Electrophilic substitution to introduce fluorine and methyl groups, followed by trifluoromethylation via Ullmann coupling or radical trifluoromethylation .

Reduction of a corresponding benzaldehyde intermediate (e.g., using NaBH₄) to yield the benzyl alcohol.

Key challenges include:

  • Regioselectivity : Competing substituents (e.g., electron-withdrawing -CF₃ and -F groups) can direct electrophilic attacks unpredictably. Ortho/para-directing effects of methyl groups may conflict with meta-directing fluorines .
  • Side reactions : Over-substitution or oxidation of the alcohol moiety during synthesis requires careful temperature control and inert atmospheres .

How do steric and electronic effects of the trifluoromethyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Electronic effects : The -CF₃ group is strongly electron-withdrawing, activating the benzyl alcohol for nucleophilic substitution (e.g., SN2 reactions) by polarizing the C-O bond. However, the -CH₃ group (electron-donating) may counteract this effect, reducing electrophilicity at adjacent positions.
  • Steric effects : The bulky -CF₃ group hinders access to the reaction site, slowing kinetics. Computational modeling (e.g., DFT) can predict steric maps to optimize reaction conditions .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • ¹H NMR : Look for splitting patterns due to coupling with adjacent fluorines. For example, the benzyl -CH₂OH group may show complex splitting from -CF₃ and -F substituents .
  • ¹⁹F NMR : Distinct signals for aromatic -F and -CF₃ groups (δ ≈ -60 to -70 ppm for -CF₃; -110 to -120 ppm for aromatic -F) .
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) confirm functional groups .

How can researchers resolve overlapping signals in the ¹⁹F NMR spectrum caused by multiple fluorine atoms in the molecule?

Answer:

  • Use high-field NMR spectrometers (≥500 MHz) to enhance resolution.
  • Apply 2D ¹H-¹⁹F HOESY or COSY to correlate coupled nuclei.
  • Decoupling techniques or low-temperature NMR can separate overlapping signals by slowing molecular motion .

What safety precautions are necessary when handling this compound, considering its fluorinated and benzyl alcohol components?

Answer:

  • Toxicity : Fluorinated compounds may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
  • Flammability : Benzyl alcohol derivatives are combustible. Store away from oxidizers and heat sources .

What strategies can mitigate competing side reactions during the synthesis of this compound, particularly in the formation of the benzyl alcohol moiety?

Answer:

  • Protecting groups : Temporarily protect the alcohol group (e.g., as a silyl ether) during trifluoromethylation to prevent oxidation .
  • Catalytic systems : Use Pd/Cu catalysts for selective cross-coupling reactions to minimize byproducts .

How does the presence of fluorine substituents affect the compound’s physical properties, such as solubility and boiling point?

Answer:

  • Solubility : High fluorine content increases hydrophobicity, reducing solubility in polar solvents (e.g., water). Use DMSO or THF for dissolution .
  • Boiling point : Increased molecular weight and polarity from -CF₃ elevate boiling points compared to non-fluorinated analogs (e.g., ~200–250°C) .

In kinetic studies, how does the trifluoromethyl group influence the compound’s stability under various pH conditions?

Answer:

  • Acidic conditions : -CF₃ stabilizes carbocation intermediates, accelerating acid-catalyzed dehydration.
  • Basic conditions : The electron-withdrawing -CF₃ group destabilizes the alkoxide ion, reducing susceptibility to nucleophilic attack. Monitor degradation via HPLC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol

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